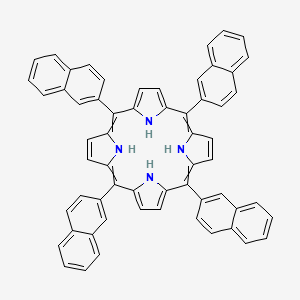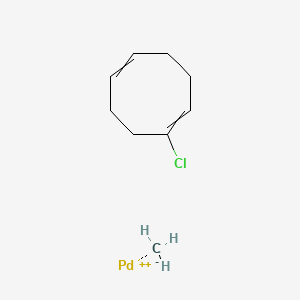
1-Chlorocycloocta-1,5-diene; methylpalladiumylium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chlorocycloocta-1,5-diene; methylpalladiumylium is an organometallic compound that features a palladium center coordinated to a 1-chlorocycloocta-1,5-diene ligand and a methyl group. This compound is of significant interest in the field of catalysis due to its ability to facilitate various organic transformations, particularly in cross-coupling reactions.
Méthodes De Préparation
The synthesis of 1-Chlorocycloocta-1,5-diene; methylpalladiumylium typically involves the reaction of palladium chloride with 1-chlorocycloocta-1,5-diene in the presence of a methylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium center. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-Chlorocycloocta-1,5-diene; methylpalladiumylium undergoes a variety of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states, which can facilitate further transformations.
Reduction: The compound can be reduced to form palladium(0) species, which are highly reactive and can participate in various catalytic cycles.
Substitution: The chloride ligand can be substituted with other ligands, such as phosphines or amines, to form new palladium complexes.
Cross-Coupling Reactions: The compound is particularly effective in facilitating cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are widely used in organic synthesis.
Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), solvents (e.g., toluene, dichloromethane), and various nucleophiles or electrophiles. Major products formed from these reactions include biaryl compounds, alkenes, and alkynes.
Applications De Recherche Scientifique
1-Chlorocycloocta-1,5-diene; methylpalladiumylium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, particularly in the synthesis of complex molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through cross-coupling reactions.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which 1-Chlorocycloocta-1,5-diene; methylpalladiumylium exerts its effects involves the coordination of the palladium center to the 1-chlorocycloocta-1,5-diene ligand and the methyl group. This coordination facilitates the activation of various substrates, allowing them to undergo further transformations. The palladium center can undergo oxidative addition, reductive elimination, and transmetalation steps, which are key processes in catalytic cycles.
Comparaison Avec Des Composés Similaires
1-Chlorocycloocta-1,5-diene; methylpalladiumylium can be compared with other similar compounds, such as:
Dichloro(1,5-cyclooctadiene)palladium(II): This compound features two chloride ligands and is also used in cross-coupling reactions.
Chloro(1,5-cyclooctadiene)iridium(I) dimer: This iridium complex is used in homogeneous catalysis and has applications in carbonylation and hydrosilylation reactions.
Dichloro(1,5-cyclooctadiene)platinum(II): This platinum complex is used in hydrogenative cyclization and stereoselective tandem hydrosilylation-Hiyama coupling reactions.
The uniqueness of this compound lies in its ability to facilitate a wide range of cross-coupling reactions with high efficiency and selectivity, making it a valuable tool in organic synthesis.
Propriétés
Formule moléculaire |
C9H14ClPd+ |
|---|---|
Poids moléculaire |
264.08 g/mol |
Nom IUPAC |
carbanide;1-chlorocycloocta-1,5-diene;palladium(2+) |
InChI |
InChI=1S/C8H11Cl.CH3.Pd/c9-8-6-4-2-1-3-5-7-8;;/h1-2,7H,3-6H2;1H3;/q;-1;+2 |
Clé InChI |
KCPSSRNPZIQNDQ-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].C1CC=C(CCC=C1)Cl.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


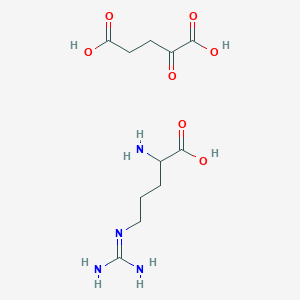
![4,6-Dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-D]pyrimidine](/img/structure/B12447343.png)
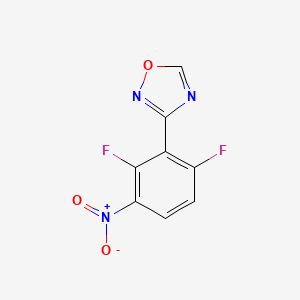
![4-tert-butyl-N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B12447356.png)
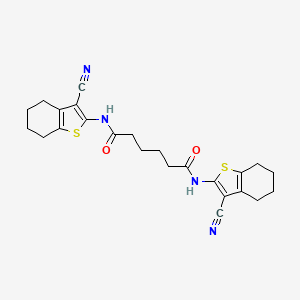

![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12447381.png)
![2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12447388.png)

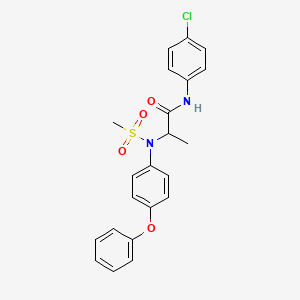
![2-{[(4-Tert-butylphenyl)carbonyl]amino}-5-methylbenzoic acid](/img/structure/B12447398.png)
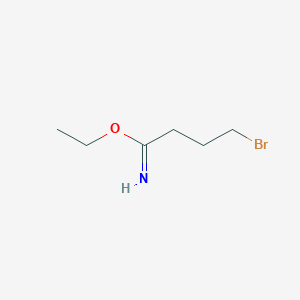
![N-tert-butyl-2-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B12447413.png)
